
1,3-Diphenylbutyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylbutyl trifluoroacetate is an organic compound characterized by the presence of two phenyl groups and a trifluoroacetate moiety attached to a butyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylbutyl trifluoroacetate typically involves the esterification of 1,3-diphenylbutanol with trifluoroacetic acid or its derivatives. One common method is the reaction of 1,3-diphenylbutanol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylbutyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,3-diphenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylbutyl trifluoroacetate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-diphenylbutyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar trifluoroacetate functionality.
1,3-Diphenylbutanol: The alcohol precursor to 1,3-diphenylbutyl trifluoroacetate.
Phenyl trifluoroacetate: Another ester with a trifluoroacetate group but different structural features.
Uniqueness
This compound is unique due to the combination of its trifluoroacetate group and the two phenyl groups attached to a butyl chain.
Eigenschaften
CAS-Nummer |
84494-83-7 |
|---|---|
Molekularformel |
C18H17F3O2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1,3-diphenylbutyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C18H17F3O2/c1-13(14-8-4-2-5-9-14)12-16(15-10-6-3-7-11-15)23-17(22)18(19,20)21/h2-11,13,16H,12H2,1H3 |
InChI-Schlüssel |
MDZLLGIXCKOQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)OC(=O)C(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


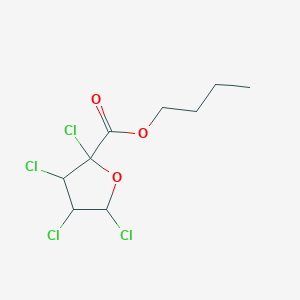
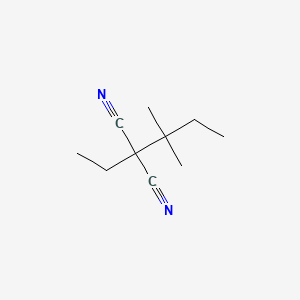
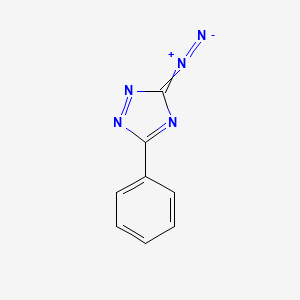
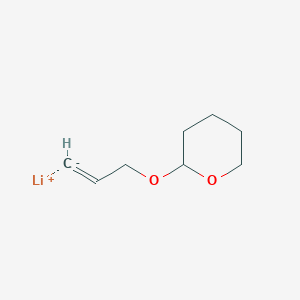

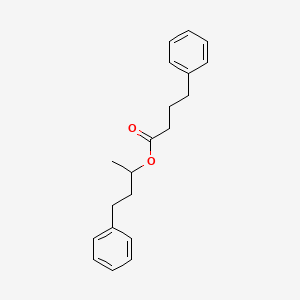
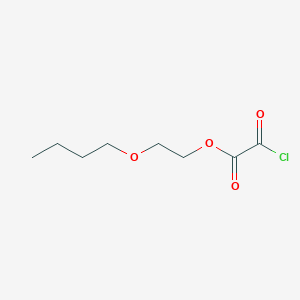
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
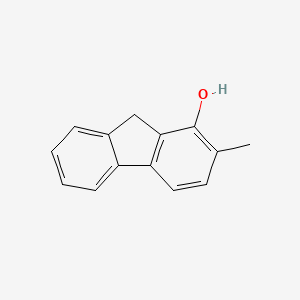
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
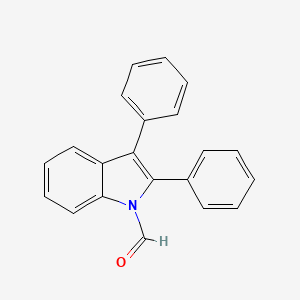
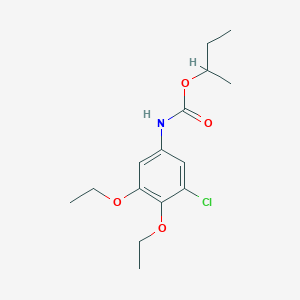
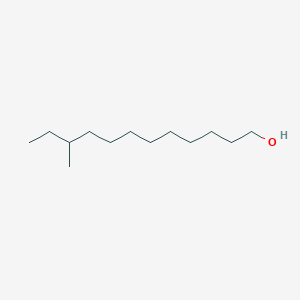
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
